Home > Products > Screening Compounds P20338 > Beta-Amyloid (37-43)
Beta-Amyloid (37-43) -

Beta-Amyloid (37-43)

Catalog Number: EVT-247317
CAS Number:
Molecular Formula:
Molecular Weight: 615.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Beta-Amyloid peptides originate from the proteolytic processing of amyloid precursor protein through two key enzymatic pathways: the amyloidogenic and non-amyloidogenic pathways. In the amyloidogenic pathway, the beta-site amyloid precursor protein cleaving enzyme 1 cleaves the amyloid precursor protein to produce a C-terminal fragment, which is further processed by gamma-secretase to release Beta-Amyloid peptides, including Beta-Amyloid (37-43) .

Classification

Beta-Amyloid (37-43) is classified as a neurotoxic peptide associated with Alzheimer's disease pathology. It is part of a broader category of amyloid-beta peptides that varies in length from 34 to 50 amino acids. The classification primarily focuses on the peptide's length and its propensity to aggregate into toxic oligomers and fibrils, contributing to plaque formation in the brains of Alzheimer's patients .

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (37-43) can be achieved through solid-phase peptide synthesis techniques. This involves several steps:

  1. Resin Preparation: The process begins with attaching a protected amino acid to a solid resin.
  2. Fmoc Chemistry: N-alpha-Fmoc amino acids are sequentially coupled using activating agents like hydroxybenzotriazole and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate in dimethylformamide.
  3. Cleavage and Purification: After synthesis, the peptide chain is cleaved from the resin using trifluoroacetic acid and purified by reverse-phase high-performance liquid chromatography .

Technical Details

The synthesis requires careful control of conditions to minimize side products. For instance, incomplete coupling steps necessitate additional cycles until the desired purity (>90%) is achieved. Analytical techniques such as mass spectrometry and nuclear magnetic resonance are employed for characterization .

Molecular Structure Analysis

Structure

Beta-Amyloid (37-43) has a specific molecular structure characterized by a sequence that contributes to its aggregation properties. The peptide adopts a beta-sheet conformation, which is crucial for its ability to form fibrils.

Data

The molecular formula for Beta-Amyloid (37-43) is C₂₁H₃₁N₅O₄S, with a molecular weight of approximately 429.57 g/mol. The peptide's structure includes hydrophobic regions that facilitate aggregation under physiological conditions .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (37-43) undergoes several chemical reactions that lead to its aggregation:

  1. Nucleation: Initial formation of small oligomers from monomeric units.
  2. Fibril Formation: Oligomers further assemble into larger fibrillar structures through intermolecular hydrogen bonding and hydrophobic interactions.

Technical Details

The aggregation process is influenced by environmental factors such as pH and ionic strength, which can stabilize or destabilize different conformations of the peptide .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (37-43) contributes to neuronal toxicity involves several steps:

  1. Aggregation: The peptide aggregates into oligomers that disrupt cellular membranes.
  2. Neurotoxicity: These aggregates induce oxidative stress, inflammation, and apoptosis in neurons.

Data

Research indicates that aggregates formed by Beta-Amyloid (37-43) can impair synaptic function and promote neurodegeneration, leading to cognitive decline characteristic of Alzheimer's disease .

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (37-43) is typically found in soluble forms in cerebrospinal fluid but can also exist as insoluble aggregates in brain tissue. Its solubility decreases significantly as it aggregates.

Chemical Properties

The peptide exhibits characteristics typical of amyloids, including:

  • Hydrophobicity: Contributes to aggregation.
  • Stability: Aggregated forms are resistant to proteolysis.

Relevant data show that the aggregation propensity increases with higher concentrations of Beta-Amyloid peptides .

Applications

Scientific Uses

Beta-Amyloid (37-43) serves as a critical target for research into Alzheimer’s disease therapies. Understanding its synthesis, structure, and mechanism allows scientists to develop potential treatments aimed at preventing or reversing its aggregation.

  1. Therapeutic Targets: Research focuses on inhibiting Beta-Amyloid aggregation or enhancing clearance mechanisms.
  2. Diagnostic Tools: Biomarkers related to Beta-Amyloid levels are used in diagnosing Alzheimer's disease through cerebrospinal fluid analysis .
Biogenesis & Proteolytic Processing

γ-Secretase-Mediated C-Terminal Truncation Dynamics

γ-Secretase is an intramembrane aspartyl protease complex critical for generating Aβ peptides of varying lengths (37–43 amino acids). This complex comprises four core subunits: presenilin (PSEN, catalytic subunit), nicastrin (NCT), anterior pharynx-defective 1 (APH-1), and presenilin enhancer 2 (PEN-2) [7] [10]. The cleavage process is sequential and stepwise:

  • Initial ε-cleavage of the APP C99 fragment produces Aβ48 or Aβ49.
  • Subsequent trimming occurs every 3–4 residues via carboxypeptidase-like activity, generating shorter isoforms (Aβ46→Aβ43→Aβ40; Aβ45→Aβ42→Aβ38) [2] [7].
  • Aβ42 acts as a key precursor for longer peptides like Aβ43 due to its thermodynamic instability, which favors further processing [1] [9].

The processivity of γ-secretase determines Aβ length:

  • High processivity yields shorter peptides (Aβ37–40), while low processivity accumulates longer isoforms (Aβ42/43) [10].
  • Catalytic efficiency varies by isoform: Aβ40 production dominates physiologically (90%), but Aβ42/43 generation increases in Alzheimer’s disease (AD) [1] [7].

Table 1: γ-Secretase Cleavage Products and Their Prevalence

Initial SubstrateCleavage PathwayPrimary ProductsRelative Abundance
APP C99 (β-CTF)ε-cleavage (T48/L49)Aβ49Low
Aβ49ζ-cleavageAβ46 → Aβ43 → Aβ4060–70% total Aβ
Aβ48ζ-cleavageAβ45 → Aβ42 → Aβ3820–30% total Aβ
Aβ43γ-cleavageAβ40<5% in healthy brain

Substrate Recognition Mechanisms in APP Cleavage Variability

Substrate binding and cleavage specificity depend on dynamic interactions between γ-secretase and the APP transmembrane domain (TMD):

  • Internal Docking Site: A hydrophobic pocket in PSEN1 (TMD3–TMD5) anchors APP residues G33–V40. Mutations here (e.g., G33I) alter cleavage position, reducing Aβ42/43 by favoring Aβ38 production [2].
  • Helix-to-Strand Transition: APP TMD adopts a hybrid helix-extended strand conformation. Residues C-terminal to the cleavage site form a β-sheet with PSEN1 (β1-β2 strands), stabilizing the complex [2] [10].
  • Aromatic Residues: F19 and L34 in APP enhance enzyme-substrate affinity via π-stacking with PSEN1. Smaller residues (e.g., glycine) reduce stability, increasing Aβ42/43 release [2].

Familial AD mutations disrupt recognition:

  • PSEN1 mutations (e.g., L166P) distort the catalytic site geometry, favoring Aβ42/43 over Aβ40 [1] [7].
  • APP mutations (e.g., Arctic E22G) increase β-sheet propensity in Aβ, accelerating aggregation and impairing further γ-secretase trimming [5] [9].

Pathological Shifts in Aβ(37-43) Production Under Oxidative Stress

Oxidative stress directly modulates γ-secretase activity and substrate availability:

  • Metal-Induced ROS: Copper and iron bind Aβ via H6/H13/H14 residues, catalyzing Fenton reactions that produce hydroxyl radicals (•OH). These radicals oxidize APP methionine residues, enhancing BACE1 affinity and amyloidogenic processing [3] [8].
  • Mitochondrial Dysfunction: Reactive oxygen species (ROS) impair ATP synthesis, disrupting endosomal acidification. This prolongs APP residency in acidic compartments, increasing β-CTF accumulation and Aβ42/43 yield [5] [8].
  • Enzymatic Alterations:
  • BACE1 upregulation (2–3 fold) via NF-κB signaling under chronic oxidative stress [8].
  • Reduced neprilysin and insulin-degrading enzyme (IDE) activity, diminishing Aβ42/43 clearance [3] [5].

Table 2: Oxidative Stress Modifiers of Aβ(37-43) Production

Oxidative StressorTarget PathwayEffect on Aβ(37-43)Mechanism
Cu²⁺/Fe²⁺Metal-catalyzed oxidationIncreased productionAPP Met oxidation → Enhanced BACE1 cleavage
H₂O₂Mitochondrial respirationIncreased Aβ42/43 ratioATP depletion → Impaired γ-secretase processivity
Lipid peroxidationMembrane fluidityAltered γ-secretase activity4-HNE adducts inhibit PSEN1 conformation
Nitric oxide (NO)Protein S-nitrosylationElevated Aβ42S-nitrosylation of PSEN1 Cys residues

Consequences:

  • Aβ42/43 oligomers induce membrane calcium influx via NMDA receptors, amplifying mitochondrial ROS and creating a feed-forward loop of oxidation [5] [8].
  • Oxidized Aβ exhibits resistance to degradation, fostering plaque accumulation [3].

Properties

Product Name

Beta-Amyloid (37-43)

Molecular Weight

615.7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.